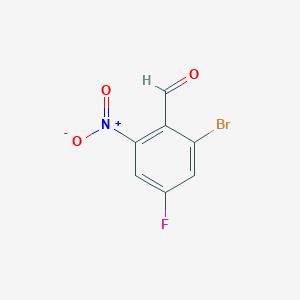
2'-Deoxy-6-n-acetyl-3',5'-di-o-acetyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of acetyl groups at the 6-nitrogen and 3’,5’-hydroxyl positions, as well as the absence of a hydroxyl group at the 2’ position. Its molecular formula is C16H19N5O6, and it has a molecular weight of 377.35 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine typically involves the acetylation of 2’-deoxyadenosine. The process begins with the protection of the hydroxyl groups at the 3’ and 5’ positions using acetyl groups. This is followed by the acetylation of the 6-nitrogen position. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine.
Oxidation: The compound can be oxidized to form derivatives with altered biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups, depending on the desired derivative.
Major Products Formed
Hydrolysis: 2’-Deoxyadenosine.
Oxidation: Oxidized derivatives with potential biological activity.
Substitution: New derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine involves its interaction with cellular enzymes and nucleic acids. The acetyl groups may enhance its ability to penetrate cell membranes and interact with intracellular targets. Once inside the cell, the compound can be deacetylated to release 2’-deoxyadenosine, which can then participate in various biochemical pathways. The molecular targets and pathways involved include DNA and RNA synthesis, as well as enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine: The parent compound without acetyl groups.
6-N-Acetyl-2’-deoxyadenosine: A derivative with acetylation only at the 6-nitrogen position.
3’,5’-Di-O-acetyl-2’-deoxyadenosine: A derivative with acetylation only at the 3’ and 5’ positions.
Uniqueness
2’-Deoxy-6-n-acetyl-3’,5’-di-o-acetyladenosine is unique due to the presence of acetyl groups at multiple positions, which can enhance its stability and cellular uptake. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H19N5O6 |
|---|---|
Peso molecular |
377.35 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-acetamidopurin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O6/c1-8(22)20-15-14-16(18-6-17-15)21(7-19-14)13-4-11(26-10(3)24)12(27-13)5-25-9(2)23/h6-7,11-13H,4-5H2,1-3H3,(H,17,18,20,22)/t11-,12+,13+/m0/s1 |
Clave InChI |
CBOSURABYCYSHO-YNEHKIRRSA-N |
SMILES isomérico |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



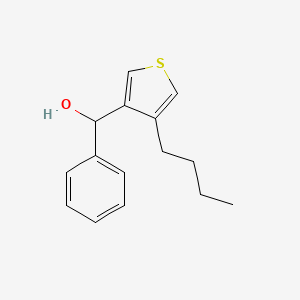

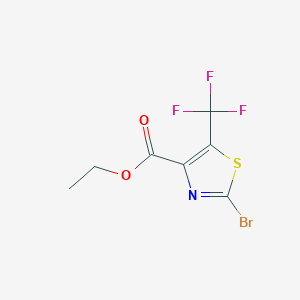

![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
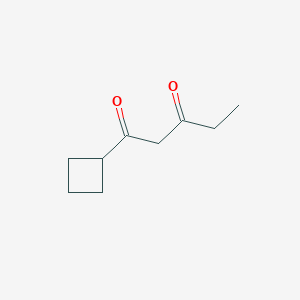
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
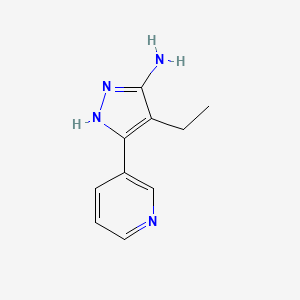
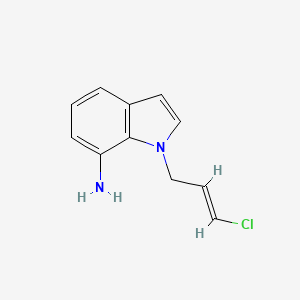
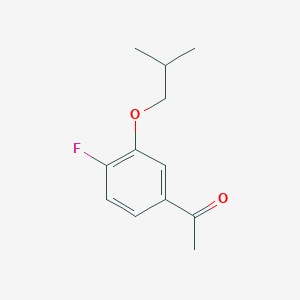
![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
